molecular formula C13H22N2O5 B6201946 [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid CAS No. 1896920-40-3

[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid

Cat. No.: B6201946
CAS No.: 1896920-40-3
M. Wt: 286.3
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Description

[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butoxycarbonyl group, and a formic acid moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

CAS No.

1896920-40-3

Molecular Formula

C13H22N2O5

Molecular Weight

286.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid typically involves multiple steps, starting with the preparation of the piperidine ring. The tert-butoxycarbonyl group is then introduced through a reaction with tert-butyl chloroformate. The final step involves the formation of the carbamoylformic acid moiety, which can be achieved through a reaction with formic acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of a compound with consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but they typically involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a tool for modifying biomolecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]acetic acid: Similar in structure but with an acetic acid moiety instead of formic acid.

    [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]propionic acid: Contains a propionic acid moiety, offering different chemical properties.

Uniqueness

The uniqueness of [({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formic acid lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

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